molecular formula C8H12N4O B1488549 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide CAS No. 1247790-97-1

2-[(6-Ethylpyrimidin-4-yl)amino]acetamide

Cat. No. B1488549
CAS RN: 1247790-97-1
M. Wt: 180.21 g/mol
InChI Key: DBUZDNMSDCXICM-UHFFFAOYSA-N
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Description

2-[(6-Ethylpyrimidin-4-yl)amino]acetamide, also known as EPCA, is a small molecule that has been widely studied due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. It is an aromatic heterocyclic compound that is structurally analogous to other pyrimidine derivatives and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from Ethyl Alka-2,3-dienoates

    Ethyl alka-2,3-dienoates react with acetamidine to form 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-tetrahydropyranyloxyalkyl)pyrimidines. These reactions yield 4-amino-6-(1-hydroxyalkyl-2-methylpyrimidines as their hydrochloride salts, demonstrating a method for synthesizing related pyrimidine derivatives (Roberts, Landor, & Bolessa, 1994).

  • Formation of Histamine H4 Receptor Ligands

    A series of 2-aminopyrimidines, including modifications to the pyrimidine moiety, was synthesized for use as ligands for the histamine H4 receptor (H4R). This shows potential in drug discovery, particularly for anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

  • Synthesis of Anticonvulsant Agents

    S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for anticonvulsant activity. This demonstrates the use of pyrimidine derivatives in developing new anticonvulsant drugs (Severina et al., 2020).

Biological Applications

  • Antimicrobial Activity

    Pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using a starting material related to the 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide structure, have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin (Hossan et al., 2012).

  • Anti-Inflammatory and Analgesic Activities

    New pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This indicates the potential therapeutic applications of pyrimidine compounds in pain and inflammation management (Nofal et al., 2011).

  • Antiviral Activity Analysis

    Vibrational spectroscopic analysis of an antiviral molecule structurally similar to 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide has been conducted. This study aids in understanding the molecular interactions and electronic behavior of such compounds, potentially guiding antiviral drug development (Mary, Pradhan, & James, 2022).

  • Kappa-Opioid Agonist Synthesis

    A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide structure, were synthesized and evaluated as kappa-opioid agonists. This research contributes to the development of new compounds for pain relief (Barlow et al., 1991).

properties

IUPAC Name

2-[(6-ethylpyrimidin-4-yl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-2-6-3-8(12-5-11-6)10-4-7(9)13/h3,5H,2,4H2,1H3,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUZDNMSDCXICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Ethylpyrimidin-4-yl)amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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